molecular formula C6H6N2O4S3 B14463204 Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate CAS No. 72234-57-2

Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate

Cat. No.: B14463204
CAS No.: 72234-57-2
M. Wt: 266.3 g/mol
InChI Key: ZXOXUWREBDXVFQ-UHFFFAOYSA-N
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Description

Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dithioamide with a diazocarbonyl compound in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable ring structures.

Mechanism of Action

The mechanism by which Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate exerts its effects involves interactions with various molecular targets. The sulfur and nitrogen atoms in the ring structure can participate in coordination with metal ions, influencing enzymatic activities and cellular processes. Additionally, the compound can undergo redox reactions, affecting oxidative stress pathways and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate: Known for its reactivity in Diels-Alder reactions.

    Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate: Used in bioorthogonal chemistry for labeling and imaging applications.

Uniqueness

Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate is unique due to the presence of three sulfur atoms in its ring structure, which imparts distinct chemical reactivity and potential for forming stable complexes with metal ions. This sets it apart from other similar compounds and expands its range of applications in various scientific fields.

Properties

CAS No.

72234-57-2

Molecular Formula

C6H6N2O4S3

Molecular Weight

266.3 g/mol

IUPAC Name

dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate

InChI

InChI=1S/C6H6N2O4S3/c1-11-5(9)3-4(6(10)12-2)8-14-15-13-7-3/h1-2H3

InChI Key

ZXOXUWREBDXVFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NSSSN=C1C(=O)OC

Origin of Product

United States

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